1,3-Benzodioxole-5-propanamine

Descripción

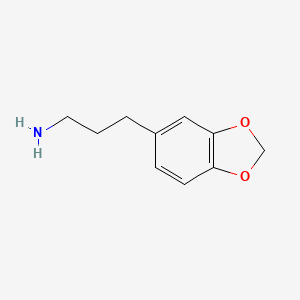

1,3-Benzodioxole-5-propanamine (CAS: 33543-11-2) is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₅NO₂ (monoisotopic mass: 193.1103 g/mol). It features a 1,3-benzodioxole (methylenedioxyphenyl) moiety attached to a propanamine backbone. The compound is structurally related to psychoactive amphetamines but distinguished by its methylenedioxy bridge and alkylamine chain. It is commercially available as a research chemical, with applications in biochemical and pharmacological studies . Variants such as N-methyl derivatives (e.g., 3-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine) are also documented, highlighting its role as a precursor or analog in synthetic chemistry .

Propiedades

Número CAS |

6301-13-9 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

3-(1,3-benzodioxol-5-yl)propan-1-amine |

InChI |

InChI=1S/C10H13NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,1-2,5,7,11H2 |

Clave InChI |

CLJLCLGOWKOKJF-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CCCN |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)CCCN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine hydrochloride (CAS: 1134709-81-1)

- Molecular Formula: C₁₁H₁₆ClNO₂

- Key Features : Hydrochloride salt form enhances solubility and stability. The N-methyl group reduces polarity compared to the primary amine.

- Differences : The ionic nature of the hydrochloride salt increases bioavailability in aqueous environments, making it more suitable for pharmaceutical formulations than the free base .

2-(1,3-Benzodioxol-5-yl)-N-methyl-2-propanamine (CAS: 1221725-76-3)

- Molecular Formula: C₁₁H₁₅NO₂

- Differences : The branching may reduce metabolic degradation compared to linear analogs, prolonging biological activity .

1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine (DMMDA-2; CAS: 15183-26-3)

- Molecular Formula: C₁₃H₁₉NO₄

- Key Features : Dimethoxy substitutions at positions 6 and 7 increase lipophilicity (XLogP3: ~2.5) and electron density, enhancing blood-brain barrier penetration.

- Differences: The added methoxy groups confer higher serotonin receptor affinity compared to non-substituted analogs, as observed in receptor-binding assays .

4-(1,3-Benzodioxol-5-yl)butan-2-amine (HMDA; CAS: 40742-32-3)

- Molecular Formula: C₁₁H₁₅NO₂

- Key Features : Extended butyl chain introduces conformational flexibility.

- Differences: The longer chain may reduce selectivity for monoamine transporters, as seen in comparative studies with shorter-chain analogs like 1,3-Benzodioxole-5-propanamine .

Structural and Pharmacological Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | 193.24 | None | 33543-11-2 | Base compound; moderate lipophilicity |

| N-Methyl hydrochloride derivative | C₁₁H₁₆ClNO₂ | 229.70 | N-methyl, HCl salt | 1134709-81-1 | Enhanced aqueous solubility |

| DMMDA-2 | C₁₃H₁₉NO₄ | 253.29 | 6,7-dimethoxy | 15183-26-3 | High serotonin receptor affinity |

| HMDA | C₁₁H₁₅NO₂ | 193.24 | Butanamine chain | 40742-32-3 | Reduced transporter selectivity |

| N-Formyl derivative | C₁₂H₁₅NO₃ | 221.25 | Formamide group | 67669-00-5 | Prodrug potential; delayed metabolism |

Research Findings and Challenges

- Mass Spectrometry Analysis: this compound (C₁₂H₁₇NO₂) exhibits a high number of structural candidates (15,786 in PubChem), complicating identification via spectral matching .

- Receptor Binding : Dimethoxy analogs (e.g., DMMDA-2) show 2–3× higher affinity for 5-HT₂A receptors compared to the parent compound, attributed to electron-donating substituents .

- Metabolic Stability : Branched derivatives (e.g., 2-propanamine) resist hepatic degradation 30% longer than linear-chain analogs in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.